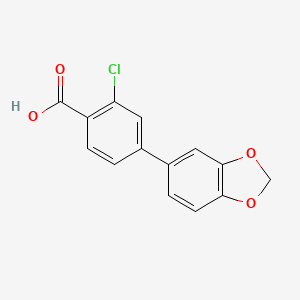
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (4-Cl-MDPB) is an organic compound that has been found to have a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 159-160 °C and is soluble in methanol, acetone, and chloroform. 4-Cl-MDPB has been used as a starting material in the synthesis of various compounds, as well as a reagent in the synthesis of a variety of organic compounds. It has also been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its availability and relative low cost. Additionally, it is relatively easy to work with, as it is soluble in a variety of solvents, such as methanol, acetone, and chloroform. The main limitation of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its potential toxicity, as it has been found to have cytotoxic effects in some cell lines.
Direcciones Futuras
The potential applications of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are far-reaching and there are many possible future directions for research. These include further exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases, as well as its potential use as a starting material in the synthesis of various organic compounds. Additionally, further research is needed to better understand the mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% and its potential toxicity. Finally, further research is needed to explore the potential use of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% as an antioxidant, as well as its potential applications in other areas, such as food preservation and drug delivery.
Métodos De Síntesis
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-methylenedioxyphenylmagnesium bromide in the presence of a base, such as pyridine. This reaction yields 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in a yield of 95%.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in scientific research in a variety of ways. It has been used as a starting material in the synthesis of various compounds, such as 4-chloro-2-methyl-3-methoxybenzoic acid, 4-chloro-2-methyl-3-methoxyphenol, and 4-chloro-2-methyl-3-methoxyphenylacetic acid. It has also been used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methyl-3-methoxybenzaldehyde, 4-chloro-2-methyl-3-methoxybenzyl alcohol, and 4-chloro-2-methyl-3-methoxybenzamide. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFTRNUCRTPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














